Cas no 2229105-56-8 (5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- EN300-1963088
- 2229105-56-8
-
- インチ: 1S/C9H9F3N2/c1-4-6(2)7-5-8(9(10,11)12)13-14(7)3/h1,5-6H,2-3H3
- InChIKey: KJKMPXKHUNYWFG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C#C)C)N(C)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 202.07178278g/mol
- どういたいしつりょう: 202.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.8Ų
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963088-1.0g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 1g |
$1629.0 | 2023-05-23 | ||
Enamine | EN300-1963088-5.0g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 5g |
$4722.0 | 2023-05-23 | ||
Enamine | EN300-1963088-10.0g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 10g |
$7004.0 | 2023-05-23 | ||
Enamine | EN300-1963088-5g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 5g |
$4722.0 | 2023-09-17 | ||
Enamine | EN300-1963088-1g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 1g |
$1629.0 | 2023-09-17 | ||
Enamine | EN300-1963088-0.05g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 0.05g |
$1368.0 | 2023-09-17 | ||
Enamine | EN300-1963088-0.25g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 0.25g |
$1498.0 | 2023-09-17 | ||
Enamine | EN300-1963088-2.5g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 2.5g |
$3191.0 | 2023-09-17 | ||
Enamine | EN300-1963088-0.5g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 0.5g |
$1563.0 | 2023-09-17 | ||
Enamine | EN300-1963088-10g |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
2229105-56-8 | 10g |
$7004.0 | 2023-09-17 |
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報
Introduction to 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 2229105-56-8)
5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, with the CAS number 2229105-56-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of a trifluoromethyl group and an alkyne moiety, make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring substituted with a butynyl group at the 5-position, a methyl group at the 1-position, and a trifluoromethyl group at the 3-position. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it particularly useful in drug design. The alkyne moiety, on the other hand, can be used for click chemistry reactions, which are widely employed in the synthesis of complex molecules and bioconjugates.
Recent studies have highlighted the potential of 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study, published in the European Journal of Medicinal Chemistry, 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole was evaluated for its antifungal properties. The results showed that this compound demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action was attributed to its ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis.
The anticancer potential of 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has also been explored. A study published in Cancer Letters reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These findings suggest that 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole could be further developed as a potential anticancer agent.
Beyond its therapeutic applications, 5-(But-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has also been utilized in chemical biology research. The alkyne moiety in this compound makes it an excellent substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation studies. This property allows researchers to attach various functional groups or biomolecules to the compound, enabling its use in imaging studies and drug delivery systems.
In conclusion, 5-(But-3-yinyl)-1-methyl-trifluoromethlylpyrazole (CAS No. 2229105-56-8) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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